1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Overview
Description
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic organic compound belonging to the class of imidazopyrazoles
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 1-ethyl-1h-imidazo[1,2-b]pyrazole-6-carbaldehyde, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can affect the activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors containing nitrogen atoms. The reaction conditions typically require the use of strong bases or acids to facilitate the formation of the imidazopyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It may be used in the development of new therapeutic agents due to its unique structural features and biological activity.
Industry: The compound's properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
. Some similar compounds include:
Imidazo[1,2-a]pyrazole derivatives: These compounds have a different ring fusion pattern but share similar biological activities.
Indole derivatives: While structurally different, indoles also exhibit biological activities and can be used in similar applications.
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Properties
IUPAC Name |
1-ethylimidazo[1,2-b]pyrazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMAPEXLLGOJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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